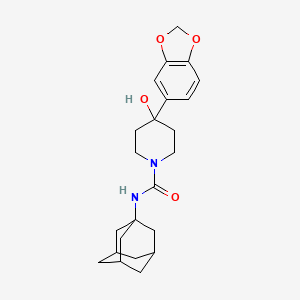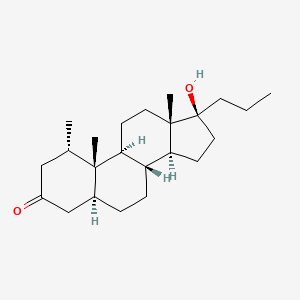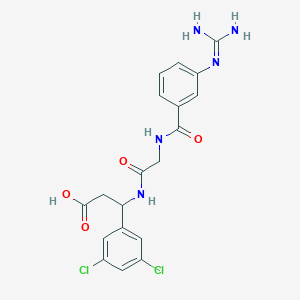
Griseolutein B
概要
説明
Griseolutein B is a phenazine antibiotic compound isolated from the soil bacterium Streptomyces griseoluteus. It is known for its potent antitrypanosomal activity, making it a significant compound in the field of medicinal chemistry . The compound has a complex structure characterized by a phenazine core with various functional groups attached, contributing to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: Griseolutein B can be synthesized through the reductive cyclization of 2-nitrodiphenylamines using sodium borohydride in ethanolic sodium ethoxide solution . This method has been employed to synthesize related compounds such as griseoluteic acid and methyl diacetylthis compound.
Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces griseoluteus under controlled conditions. The biosynthetic pathway includes the conversion of phenazine-1,6-dicarboxylic acid into griseoluteic acid by essential modification enzymes such as SgpH, SgpI, SgpK, and SgpL .
化学反応の分析
Types of Reactions: Griseolutein B undergoes various chemical reactions, including:
Oxidation: Periodic acid oxidation of this compound yields griseoluteic acid, formic acid, and formaldehyde.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Major Products:
Oxidation: Griseoluteic acid, formic acid, and formaldehyde.
Reduction: 1-hydroxy-4-hydroxymethylphenazine and 1-hydroxy-4-methylphenazine.
科学的研究の応用
Griseolutein B has several scientific research applications:
作用機序
Griseolutein B exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the growth of Trypanosoma brucei by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s energy production and cellular integrity.
類似化合物との比較
Griseoluteic Acid: A related phenazine compound with moderate antitrypanosomal activity.
Phenazinomycin: Another phenazine antibiotic with significant antitrypanosomal activity.
Clofazimine: A clinically used phenazine derivative with moderate antitrypanosomal activity.
Uniqueness of Griseolutein B: this compound stands out due to its exceptionally high antitrypanosomal activity, with an IC50 value significantly lower than other related compounds . This makes it a promising candidate for further research and potential therapeutic applications.
特性
IUPAC Name |
6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911569 | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-68-6, 11029-63-3 | |
| Record name | Griseolutein B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)










